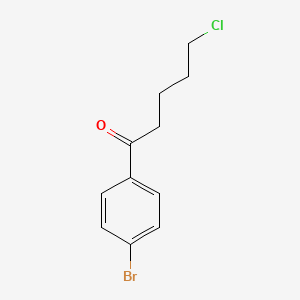

1-(4-Bromophenyl)-5-chloro-1-oxopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-5-chloropentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIORYRWTPWEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622007 | |

| Record name | 1-(4-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54874-12-3 | |

| Record name | 1-(4-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)-5-chloro-1-oxopentane (CAS No. 54874-12-3)

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-5-chloro-1-oxopentane, a bifunctional molecule with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. This document delves into its chemical properties, a detailed, field-proven synthetic protocol, its expected spectroscopic signature, and its anticipated reactivity, offering a foundational resource for researchers looking to employ this compound in their work.

Introduction: A Molecule of Untapped Potential

This compound is a halogenated ketone that presents two distinct reactive centers: a terminal primary alkyl chloride and an aromatic ketone. This dual functionality makes it a valuable building block for the synthesis of a wide array of more complex molecules. The presence of the bromophenyl moiety offers a site for cross-coupling reactions, while the chloropentanoyl chain can be utilized for nucleophilic substitution or for the construction of cyclic structures. While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are prevalent in many biologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Safety Profile

While comprehensive experimental data for this specific compound is not widely published, its key properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54874-12-3 | [1] |

| Molecular Formula | C₁₁H₁₂BrClO | [1] |

| Molecular Weight | 275.57 g/mol | [1] |

| Appearance | White powder or liquid | [2][3] |

| Predicted Boiling Point | 368.2 ± 27.0 °C | [1] |

| Predicted Density | 1.391 ± 0.06 g/cm³ | [1] |

| Purity (Commercial) | Typically ≥97% | [3] |

Safety and Handling:

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1] The following hazard statements are associated with this compound:

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Synthesis of the Precursor: 5-Chlorovaleryl Chloride

While 5-chlorovaleryl chloride is commercially available, it can also be readily synthesized from δ-valerolactone or cyclopentanone. A common laboratory preparation involves the ring-opening of δ-valerolactone with thionyl chloride.

Friedel-Crafts Acylation Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of bromobenzene with similar acyl chlorides.

Reaction Scheme:

Caption: Friedel-Crafts acylation of bromobenzene.

Materials:

-

Bromobenzene

-

5-Chlorovaleryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension in an ice bath. Add a solution of 5-chlorovaleryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel to the AlCl₃ suspension. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Electrophilic Aromatic Substitution: To the cold reaction mixture, add a solution of bromobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (Aromatic) | ~7.85 | Doublet (d) | 2H |

| H-3', H-5' (Aromatic) | ~7.65 | Doublet (d) | 2H |

| H-5 (CH₂Cl) | ~3.60 | Triplet (t) | 2H |

| H-2 (COCH₂) | ~3.00 | Triplet (t) | 2H |

| H-3, H-4 (-CH₂CH₂-) | ~1.90 - 2.10 | Multiplet (m) | 4H |

¹³C NMR Spectroscopy

The carbon NMR will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | ~198.0 |

| C-1' (Aromatic, C-Br) | ~128.0 |

| C-4' (Aromatic, C-CO) | ~135.0 |

| C-2', C-6' (Aromatic) | ~132.0 |

| C-3', C-5' (Aromatic) | ~130.0 |

| C-5 (CH₂Cl) | ~44.5 |

| C-2 (COCH₂) | ~38.0 |

| C-4 | ~32.0 |

| C-3 | ~22.0 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch of the ketone.

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | 1680 - 1700 | Strong |

| C-H (sp² Aromatic) | 3000 - 3100 | Medium |

| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium |

| C-Br (Aromatic) | 1000 - 1100 | Medium |

| C-Cl (Alkyl) | 600 - 800 | Strong |

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak (M⁺) should be observed at m/z 274 and 276 (for ⁷⁹Br and ³⁵Cl/³⁷Cl) and at m/z 276 and 278 (for ⁸¹Br and ³⁵Cl/³⁷Cl).

Predicted Fragmentation Pattern:

Key fragmentation pathways would likely involve α-cleavage at the carbonyl group and loss of the chloropentyl chain or parts of it.

Caption: Predicted mass spectrometry fragmentation.

Reactivity and Synthetic Applications

The bifunctional nature of this compound opens up numerous possibilities for its use in the synthesis of more complex molecules, particularly heterocyclic compounds which are of great interest in medicinal chemistry.

Reactions at the Alkyl Chloride Terminus

The primary alkyl chloride is a good electrophile for Sₙ2 reactions. This allows for the introduction of a variety of nucleophiles.

-

Alkylation of Amines: Reaction with primary or secondary amines can lead to the corresponding secondary or tertiary amines.[4] This is a fundamental transformation for building more complex structures.

-

Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates will yield the corresponding ethers and thioethers.

-

Cyanation: Introduction of a nitrile group via reaction with sodium or potassium cyanide provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Reactions at the Ketone Carbonyl Group

The ketone can undergo a wide range of standard carbonyl reactions.

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new C-N bond, providing an alternative route to substituted amines.

-

Wittig Reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides.

Intramolecular Cyclization Reactions

The presence of both an electrophilic carbon (C-5) and a nucleophilic center (after modification of the ketone) on the same molecule allows for intramolecular cyclization reactions, which are powerful tools for the synthesis of cyclic compounds. For example, conversion of the ketone to an amine followed by intramolecular alkylation could lead to the formation of substituted piperidines.

Cross-Coupling Reactions at the Bromophenyl Group

The C-Br bond on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new aryl, vinyl, or alkynyl groups, significantly increasing molecular complexity.

Caption: Synthetic utility of the target molecule.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules, including potentially novel pharmaceutical agents. This guide provides researchers with a solid foundation of its synthesis, predicted properties, and reactivity, enabling its effective application in their research endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromophenyl)-5-chloro-1-oxopentane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN1939885A - Production of 1-bromine-5-chloropentane.

- BenchChem. (2025). Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.

-

ResearchGate. (2015). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

-

National Institutes of Health. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Eureka | Patsnap. (2020). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.

-

National Institutes of Health. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

Sources

Physicochemical properties of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 54874-12-3). Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and detailed experimental protocols for determining key parameters such as solubility, thermal stability, and spectroscopic characteristics. By integrating established methodologies with expert insights, this guide serves as a practical resource for the characterization and application of this bifunctional chemical intermediate.

Chemical Identity and Core Properties

This compound is a halogenated ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure features a brominated phenyl ring attached to a five-carbon chain, which is terminated by a chloro group, offering multiple reactive sites for further chemical modification.

A precise understanding of its fundamental properties is the first step in its effective application. The primary identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2][3] |

| Alternate Name | 1-(4-bromophenyl)-5-chloropentan-1-one | [4] |

| CAS Number | 54874-12-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₂BrClO | [2][3][5] |

| Molecular Weight | 275.57 g/mol | [3][5] |

| InChI Key | UNIORYRWTPWEAI-UHFFFAOYSA-N | [5] |

| Typical Purity | 97.0% - 99% | [1][2][5] |

| Reported Form | White Powder / Liquid | [1][5] |

Expert Insight: The discrepancy in the reported physical state (solid vs. liquid) is not uncommon for compounds with melting points near ambient temperature.[1][5] The observed state can be influenced by purity, with impurities often depressing the melting point. Therefore, experimental determination of the melting range is a critical first step for confirming the identity and purity of a given batch.

Solubility Profile and Solvent Miscibility

The solubility of a compound dictates its utility in various reaction media, purification techniques, and formulation processes. The principle of "like dissolves like" is the guiding framework, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6] A systematic solubility analysis also provides strong indications of the compound's functional groups.

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to classify the compound based on its solubility in a series of aqueous and organic solvents.[7][8][9]

Objective: To determine the solubility of this compound in water, dilute acid, dilute base, and an organic solvent, thereby inferring its polarity and acidic/basic character.

Materials:

-

This compound

-

Deionized Water

-

Diethyl Ether

-

Small test tubes and rack

-

Vortex mixer

-

pH paper

Procedure:

-

Water Solubility:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of deionized water in small portions, vortexing vigorously after each addition.[7]

-

Observe if the compound dissolves completely.

-

If soluble, test the solution's pH with litmus or pH paper to identify it as acidic, basic, or neutral.[8]

-

-

Acid/Base Solubility (if water-insoluble):

-

Prepare three test tubes, each with ~25 mg of the compound.

-

To the first tube, add 0.75 mL of 5% NaOH solution incrementally, mixing thoroughly. Observe for dissolution, which indicates an acidic functional group (unlikely for this structure, but a necessary confirmatory test).[9]

-

To the second tube, add 0.75 mL of 5% NaHCO₃ solution. Dissolution here would suggest a strong organic acid.[7]

-

To the third tube, add 0.75 mL of 5% HCl solution. Dissolution would indicate a basic functional group, such as an amine (not present in this structure).[8]

-

-

Organic Solvent Solubility:

-

Add ~25 mg of the compound to a test tube.

-

Add 0.75 mL of diethyl ether incrementally, mixing thoroughly.[7]

-

Observe for miscibility.

-

Causality and Interpretation: The large, non-polar aromatic ring and alkyl chain suggest the compound will be insoluble in water but soluble in organic solvents like diethyl ether. Solubility in aqueous acid or base involves a chemical reaction that forms a water-soluble salt.[9] Since this compound lacks strongly acidic or basic functional groups, it is expected to be insoluble in 5% NaOH, 5% NaHCO₃, and 5% HCl.

Visualization: Solubility Testing Workflow

Caption: Systematic workflow for determining compound solubility and classification.

Thermal Properties and Stability

Thermal analysis is essential for defining the safe handling, storage, and processing temperatures of a chemical compound. Melting point, glass transition, and decomposition temperature are critical parameters.

Melting Point Analysis

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting range, making it a reliable indicator of purity.[10]

Experimental Protocol for Melting Point Determination: This protocol is adapted for a modern digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[10]

Objective: To accurately determine the melting range of this compound.

Materials:

-

Dry, powdered sample of the compound.

-

Capillary melting point tubes (one end sealed).

-

Digital melting point apparatus.

-

A known standard for calibration (e.g., pure urea).

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry, powdered sample on a clean surface.

-

Gently tap the open end of a capillary tube into the powder to collect a small amount.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[11] An excessive sample height can lead to an artificially broad melting range.[11]

-

-

Apparatus Setup and Measurement:

-

Insert the prepared capillary tube into the sample holder of the apparatus.[11]

-

Rapid Determination (if melting point is unknown): Set a fast ramp rate (e.g., 10-20°C/min) to find an approximate melting range.[10][12]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[12]

-

Begin heating with a slow ramp rate (1-2°C/min) starting about 15-20°C below the expected melting point.[10][11] A slow heating rate is crucial to ensure the sample and thermometer are in thermal equilibrium.

-

Record T₁: Note the temperature at which the first droplet of liquid appears.[12]

-

Record T₂: Note the temperature at which the entire sample has completely liquefied.

-

Report the result as a melting range (T₁ - T₂).

-

-

Trustworthiness Check: Calibrate the apparatus thermometer by measuring the melting point of a known standard.[10]

Thermogravimetric and Calorimetric Analysis (TGA/DSC)

Principle:

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] It is used to determine decomposition temperatures and quantify mass loss events.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[15] It identifies thermal events like melting (endothermic) and crystallization (exothermic) that do not involve mass loss.[16]

General Experimental Protocol for TGA/DSC Analysis:

Objective: To assess the thermal stability and identify phase transitions of this compound.

Materials:

-

TGA/DSC simultaneous thermal analyzer.

-

High-purity nitrogen or argon for inert atmosphere.

-

Aluminum or ceramic sample pans/crucibles.

-

Microbalance.

Procedure:

-

Instrument Calibration: Perform baseline experiments with empty sample and reference crucibles to calibrate the instrument.[13]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a clean, tared sample crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible for uniform heat transfer.[14]

-

-

Experimental Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Set the temperature program: typically, heat from ambient temperature to a point well above the expected decomposition (e.g., 600°C) at a constant rate (e.g., 10°C/min).[16]

-

-

Data Acquisition and Analysis:

-

Initiate the temperature program and record the mass change (TGA), derivative of mass change (DTG), and differential heat flow (DSC).

-

Analyze the resulting curves to determine the onset of decomposition (from TGA) and the peak temperatures of any endothermic or exothermic events (from DSC).

-

Visualization: TGA/DSC Analysis Workflow

Caption: Workflow for thermal analysis using simultaneous TGA/DSC.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a structural fingerprint of the molecule, confirming its identity and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies.

Expected Signature:

-

C=O Stretch (Ketone): A strong, sharp absorption is expected. Because the carbonyl is conjugated with the aromatic ring, its frequency will be lowered from a typical aliphatic ketone (~1715 cm⁻¹). The expected range is 1685-1690 cm⁻¹ .[17]

-

Aromatic C=C Stretch: Medium absorptions in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ .

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ .

-

C-Cl and C-Br Stretches: These appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.[18]

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons: Two doublets in the range of δ 7.6-8.0 ppm . The protons ortho to the carbonyl group will be downfield from those ortho to the bromine atom due to the electron-withdrawing effect of the ketone.

-

Methylene Protons (α to C=O): A triplet around δ 3.0-3.2 ppm .

-

Methylene Protons (α to Cl): A triplet around δ 3.5-3.7 ppm .

-

Central Methylene Protons (β to C=O and γ to Cl): A multiplet (quintet or sextet) around δ 2.0-2.3 ppm .

General Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[19]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Place the tube in the NMR spectrometer and acquire the spectrum according to the instrument's standard procedures.[20][21]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[22] It is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight is ~275.57. Due to the presence of bromine and chlorine, a characteristic isotopic cluster will be observed.

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

This will result in a complex pattern of peaks for the molecular ion: M⁺ (containing ⁷⁹Br and ³⁵Cl), M+2 (containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl), and M+4 (containing ⁸¹Br and ³⁷Cl). The most intense peaks will be M⁺ and M+2.

-

-

Key Fragmentation Patterns:

-

Alpha-Cleavage: Fission of the bond between the carbonyl carbon and the alkyl chain, or between the carbonyl carbon and the phenyl ring.

-

McLafferty Rearrangement: Possible if a gamma-hydrogen is available for transfer.

-

Loss of Cl (m/z - 35/37) and Br (m/z - 79/81).

-

General Protocol for MS Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[23]

-

Ensure the solution is free of salts and particulates, as these can interfere with electrospray ionization and contaminate the instrument.[23]

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC/MS).

Visualization: Integrated Spectroscopic Analysis

Caption: A multi-technique approach for comprehensive structural verification.

Conclusion

This guide has detailed the essential physicochemical properties of this compound and provided robust, field-proven protocols for their experimental determination. A thorough characterization, encompassing solubility profiling, thermal analysis, and multi-modal spectroscopic investigation, is paramount for any researcher intending to utilize this compound. The methodologies and expert insights presented herein are designed to ensure data integrity, reproducibility, and the successful application of this versatile chemical intermediate in research and development settings.

References

- CAS 54874-12-3 C11H12BrClO this compound 97%. Howei Pharm.

- Experiment 1 - Melting Points. University of Missouri–St. Louis.

- This compound cas no.54874-12-3. ZHEJIANG JIUZHOU CHEM CO.,LTD.

- This compound. CymitQuimica.

- This compound | 54874-12-3. ChemicalBook.

- 4.

- Melting point determin

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon.

- Measuring the Melting Point. Westlab Canada.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- 6.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). University of California, Berkeley.

- CAS NO. 54874-12-3 | 1-(4-bromophenyl)-5-chloropentan-1-one. Arctom.

- IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder.

- 1-(2-Bromophenyl)-5-chloro-1-oxopentane | C11H12BrClO | CID 22049009. PubChem.

- (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.

- Thermal Analysis TGA / DTA. Åbo Akademi University.

- Exp 8 - TGA - DSC - Manual. Scribd.

- 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.

- Thermal Analysis of Pentacontane: Application Notes and Protocols for DSC and TGA. BenchChem.

- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Carbonyl - compounds - IR - spectroscopy. University of Łódź.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

- NMR Protocols and Methods.

- Protocol to perform fragment screening using NMR spectroscopy. PMC - NIH.

- NMR Experiment Procedure. Emory University.

- Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. University of Wyoming.

- Mass Spectrometry Protocols and Methods.

- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

Sources

- 1. This compound, CasNo.54874-12-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. CAS 54874-12-3 C11H12BrClO this compound 97% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 3. This compound | 54874-12-3 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fpe.umd.edu [fpe.umd.edu]

- 14. web.abo.fi [web.abo.fi]

- 15. scribd.com [scribd.com]

- 16. iitk.ac.in [iitk.ac.in]

- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. uwyo.edu [uwyo.edu]

- 20. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. emory.edu [emory.edu]

- 22. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

1-(4-Bromophenyl)-5-chloro-1-oxopentane molecular weight and formula

An In-Depth Technical Guide to 1-(4-Bromophenyl)-5-chloro-1-oxopentane: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ketone of significant interest to the chemical and pharmaceutical research communities. The document delineates its fundamental chemical and physical properties, proposes a robust and detailed protocol for its synthesis via Friedel-Crafts acylation, and outlines modern analytical techniques for its characterization. Furthermore, it addresses critical safety and handling procedures and discusses its potential applications as a versatile bifunctional intermediate in the development of novel therapeutic agents and complex organic molecules. This guide is intended for researchers, chemists, and drug development professionals seeking authoritative information on this compound.

Chemical Identity and Physicochemical Properties

This compound is a specialized chemical intermediate whose utility is derived from its distinct structural features: a brominated phenyl ring, a ketone functional group, and a terminal alkyl chloride. These features make it a valuable building block in multi-step organic syntheses.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 1-(4-bromophenyl)-5-chloropentan-1-one

-

Common Synonyms: this compound[1]

Molecular Formula and Weight

Physicochemical Data

The physical properties of this compound are summarized in the table below. It is important to note that its physical state at standard temperature and pressure has been variously reported as a liquid or a white powder, which may depend on the purity of the sample.[2][3]

| Property | Value | Source |

| Appearance | Liquid / White Powder | [2][3] |

| Boiling Point | 368.2 ± 27.0 °C (Predicted) | [1] |

| Density | 1.391 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | Typically ≥97.0% | [2] |

Synthesis and Mechanism

The most logical and industrially scalable route for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves treating bromobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich bromobenzene ring. The substitution occurs predominantly at the para position relative to the bromine atom due to the steric hindrance at the ortho positions and the directing effect of the bromine.

Diagram of Proposed Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis and purification of the target compound.

Materials:

-

Bromobenzene (1.0 eq)

-

5-Chlorovaleryl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and AlCl₃. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add 5-chlorovaleryl chloride to the AlCl₃ suspension while stirring. After the addition is complete, add bromobenzene dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition of bromobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvent is critical. The Lewis acid catalyst, AlCl₃, reacts violently with water, which would deactivate it and halt the reaction.

-

Controlled Temperature: The initial reaction is performed at 0 °C to control the exothermic reaction between the Lewis acid and the acyl chloride and to prevent side reactions.

-

Aqueous Workup: The acidic workup is necessary to decompose the aluminum chloride-ketone complex formed during the reaction, liberating the final product. The subsequent bicarbonate wash neutralizes any remaining acid.

Analytical Characterization

While specific spectroscopic data for this compound is not widely published, its structure allows for the prediction of key analytical signatures.

Predicted Spectroscopic Signatures

| Technique | Predicted Signature |

| ¹H NMR | - Aromatic protons on the bromophenyl ring would appear as two doublets in the range of δ 7.6-7.9 ppm. - The methylene protons adjacent to the carbonyl (C2) would be a triplet around δ 3.0 ppm. - The methylene protons adjacent to the chlorine (C5) would be a triplet around δ 3.6 ppm. - The remaining methylene protons (C3, C4) would appear as multiplets in the δ 1.8-2.2 ppm range. |

| ¹³C NMR | - Carbonyl carbon (C1) signal expected around δ 198-200 ppm. - Aromatic carbons would appear in the δ 128-140 ppm region. - The carbon bearing the chlorine (C5) would be around δ 45 ppm. - The carbon adjacent to the carbonyl (C2) would be around δ 38 ppm. |

| FT-IR | - A strong, sharp absorption band for the carbonyl (C=O) stretch around 1685 cm⁻¹. - C-Br stretching vibration in the 600-500 cm⁻¹ region. - C-Cl stretching vibration in the 800-600 cm⁻¹ region. - Aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spec. | - The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine (M, M+2 with ~1:1 ratio) and one chlorine (M, M+2 with ~3:1 ratio) atom. The molecular ion peak (M⁺) would be observed at m/z 274, with other significant peaks at 276 and 278. |

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1]

| GHS Classification | Hazard Statement | Precautionary Statement |

| GHS07 (Warning) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| H335: May cause respiratory irritation.[1] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

Applications and Research Context

This compound is not an end-product but rather a highly valuable intermediate. Its bifunctional nature—possessing two distinct halogen atoms at different positions and a ketone—allows for selective and sequential chemical modifications.

-

Pharmaceutical Scaffolding: The bromophenyl moiety is a common feature in many pharmaceutical agents. The alkyl chloride provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups (amines, azides, thiols, etc.). The ketone can be further modified through reactions like reduction, reductive amination, or Wittig reactions. This makes the molecule an ideal starting point for building diverse molecular libraries for drug discovery. For instance, related intermediates like 1-bromo-5-chloropentane are utilized in the synthesis of bone absorption inhibitors and adrenoceptor protective agents, highlighting the potential of this structural class in medicinal chemistry.[5]

Conclusion

This compound is a key synthetic building block with well-defined chemical properties. Its synthesis is readily achievable through established organic chemistry reactions like the Friedel-Crafts acylation. The presence of multiple reactive sites makes it a versatile precursor for more complex molecules, particularly within the realm of pharmaceutical research and development. Adherence to strict safety protocols is mandatory when handling this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a laboratory setting.

References

-

PubChem. 1-Bromo-5-chloropentane. Retrieved from [Link]

- Google Patents. (CN1939885A). Production of 1-bromine-5-chloropentane.

-

PubChem. 1-(2-Bromophenyl)-5-chloro-1-oxopentane. Retrieved from [Link]

-

ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. Retrieved from [Link]

-

LookChem. This compound cas no.54874-12-3. Retrieved from [Link]

Sources

- 1. This compound | 54874-12-3 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, CasNo.54874-12-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. 1-(2-Bromophenyl)-5-chloro-1-oxopentane | C11H12BrClO | CID 22049009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1939885A - Production of 1-bromine-5-chloropentane - Google Patents [patents.google.com]

Spectroscopic Profile of 1-(4-Bromophenyl)-5-chloro-1-oxopentane: A Technical Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is paramount. 1-(4-Bromophenyl)-5-chloro-1-oxopentane (CAS No. 54874-12-3) represents a class of halogenated aromatic ketones that serve as versatile intermediates.[1][2] The presence of multiple reactive sites—the aromatic ring, the carbonyl group, and two distinct halogen atoms—makes a thorough spectroscopic characterization essential for quality control, reaction monitoring, and predicting chemical behavior. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

The molecular integrity and purity of such intermediates are critical for the success of subsequent synthetic steps. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule's structure. This document is intended for researchers and drug development professionals, offering a predictive framework for the spectral characteristics of this compound and outlining the methodologies for acquiring such data.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines an aromatic ketone with an alkyl halide, leading to a rich and informative spectroscopic profile.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The aromatic region will show a characteristic pattern for a 1,4-disubstituted benzene ring. The aliphatic chain will exhibit signals corresponding to the three methylene groups, with chemical shifts influenced by the adjacent carbonyl group and chlorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (Aromatic) | 7.85 - 7.95 | Doublet (d) | ~ 8.5 | 2H |

| H-3', H-5' (Aromatic) | 7.60 - 7.70 | Doublet (d) | ~ 8.5 | 2H |

| H-2 (α to C=O) | 3.00 - 3.10 | Triplet (t) | ~ 7.0 | 2H |

| H-4 (β to Cl) | 1.85 - 1.95 | Quintet | ~ 7.0 | 2H |

| H-5 (α to Cl) | 3.60 - 3.70 | Triplet (t) | ~ 6.5 | 2H |

| H-3 (Methylene) | 2.00 - 2.10 | Quintet | ~ 7.0 | 2H |

Causality Behind Predictions:

-

Aromatic Protons: The protons on the bromophenyl ring are split into two distinct signals due to the symmetry of the 1,4-substitution. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and appear further downfield compared to the protons ortho to the bromine (H-3', H-5').

-

Aliphatic Protons: The methylene protons at the C-2 position are adjacent to the carbonyl group, causing a significant downfield shift to around 3.05 ppm. The protons at C-5 are attached to the carbon bearing the electronegative chlorine atom, shifting their resonance to approximately 3.65 ppm. The other two methylene groups (C-3 and C-4) will appear at intermediate chemical shifts.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, providing a map of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 195.0 - 198.0 |

| C-1' (Aromatic, attached to C=O) | 135.0 - 138.0 |

| C-2', C-6' (Aromatic) | 129.5 - 131.0 |

| C-3', C-5' (Aromatic) | 131.5 - 133.0 |

| C-4' (Aromatic, attached to Br) | 128.0 - 130.0 |

| C-2 (α to C=O) | 38.0 - 40.0 |

| C-3 | 25.0 - 27.0 |

| C-4 | 30.0 - 32.0 |

| C-5 (α to Cl) | 44.0 - 46.0 |

Causality Behind Predictions:

-

Carbonyl Carbon: The carbonyl carbon of an aromatic ketone typically appears in the 195-200 ppm region.[3][4]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the bromine (C-4') will be shifted upfield due to the 'heavy atom effect' of bromine.[5] The other aromatic carbons will have shifts typical for a substituted benzene ring.

-

Aliphatic Carbons: The carbons of the pentane chain will have chemical shifts influenced by their proximity to the electron-withdrawing carbonyl group and the chlorine atom. The C-2 and C-5 carbons will be the most downfield in the aliphatic region.

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 2960 - 2850 | Medium |

| C=O stretch (Aromatic Ketone) | 1680 - 1695 | Strong, Sharp |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-Cl stretch | 800 - 600 | Strong |

| C-Br stretch | 600 - 500 | Medium |

Causality Behind Predictions:

-

Carbonyl Stretch: The most prominent peak will be the C=O stretch. For an aromatic ketone, this peak is typically found at a lower wavenumber (around 1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[3][6][7]

-

C-H Stretches: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

-

Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations will be present in the fingerprint region of the spectrum.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Molecular Ion (M⁺): The molecular weight of this compound is 275.57 g/mol .[1][2] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will show a characteristic cluster of peaks at m/z 274, 276, and 278.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M-Cl]⁺ | [C₁₁H₁₂BrO]⁺ | 239/241 |

| [M-C₄H₈Cl]⁺ | [BrC₆H₄CO]⁺ | 183/185 |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155/157 |

| [M-Br]⁺ | [C₁₁H₁₂ClO]⁺ | 195/197 |

Causality Behind Fragmentation:

-

Acylium Ion Formation: A common fragmentation pathway for ketones is the alpha-cleavage to form a stable acylium ion.[8] In this case, cleavage of the bond between C-1 and C-2 of the pentane chain would result in the [BrC₆H₄CO]⁺ ion at m/z 183/185, which is expected to be a prominent peak.

-

Loss of Halogens: The loss of a chlorine radical ([M-Cl]⁺) or a bromine radical ([M-Br]⁺) from the molecular ion are also likely fragmentation pathways.

-

McLafferty Rearrangement: A McLafferty rearrangement is possible if a gamma-hydrogen can be transferred to the carbonyl oxygen.[9][10] This would lead to the loss of a neutral alkene and the formation of a radical cation.

Caption: Proposed fragmentation pathway for this compound.

Part 4: Experimental Methodologies

To obtain high-quality spectral data, adherence to standardized protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy Protocol

-

Sample Preparation: As the compound may be a solid or liquid at room temperature, prepare the sample as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range of m/z 50-400 to detect the molecular ion and significant fragments.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 54874-12-3 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

Structure elucidation of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, directly impacting its purported function, safety, and intellectual property considerations. This guide provides a comprehensive, multi-faceted analytical workflow for the structural elucidation of this compound. By synergistically employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we construct a self-validating model of the molecule's architecture. Each analytical step is detailed with both the procedural methodology and the causal logic behind the interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. The principles outlined herein serve as a robust framework for the characterization of novel small molecules.

Introduction and Initial Hypothesis

This compound, with the molecular formula C₁₁H₁₂BrClO, presents a structure incorporating several key features: a halogenated aromatic ring, a ketone functional group, and a halogenated aliphatic chain.[1][2][3] Its nominal molecular weight is approximately 276 g/mol , accounting for the most common isotopes (⁷⁹Br and ³⁵Cl).[1][2] An accurate structural assignment is critical for predicting its reactivity, metabolic fate, and potential biological activity.

Based on IUPAC nomenclature, the hypothesized structure is a pentanone backbone with a 4-bromophenyl group attached to the carbonyl carbon (position 1) and a chlorine atom at the terminus of the alkyl chain (position 5). Our analytical challenge is to verify every aspect of this proposed connectivity.

The Elucidation Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for complete structural determination. We employ an integrated approach where each method provides complementary information, culminating in a single, unambiguous structural assignment.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Deciphering the Molecular Formula and Fragmentation

Expertise & Experience: Mass spectrometry serves two primary functions: first, to confirm the elemental composition via high-resolution measurement, and second, to reveal the molecule's "blueprint" through its fragmentation patterns under energetic conditions. The presence of bromine and chlorine, with their distinct isotopic signatures, provides an immediate and powerful validation checkpoint.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electron Ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition:

-

Low Resolution (EI-MS): Acquire a spectrum over a mass range of m/z 50-500 to observe the full fragmentation pattern.

-

High Resolution (HRMS): Analyze the molecular ion region to determine the exact mass to at least four decimal places.

-

Data Interpretation

The mass spectrum provides a wealth of structural data. The molecular ion peak cluster is expected to show a characteristic pattern due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in an M:M+2:M+4 relative intensity ratio of approximately 3:4:1.

Key Fragmentation Pathways: Aromatic ketones exhibit predictable cleavage patterns, primarily driven by the stability of the resulting fragments.[4][5][6][7]

Caption: Predicted major fragmentation pathways in EI-MS.

| m/z (Expected) | Proposed Fragment Structure | Significance |

| 274/276/278 | [C₁₁H₁₂⁷⁹Br³⁵ClO]˙⁺ / [C₁₁H₁₂⁸¹Br³⁵ClO]˙⁺ & [C₁₁H₁₂⁷⁹Br³⁷ClO]˙⁺ / [C₁₁H₁₂⁸¹Br³⁷ClO]˙⁺ | Molecular Ion cluster. HRMS confirms formula. |

| 183/185 | [Br-C₆H₄-CO]⁺ | Base Peak. Result of α-cleavage. Confirms 4-bromobenzoyl moiety.[7] |

| 155/157 | [Br-C₆H₄]⁺ | Loss of CO from the acylium cation. Confirms bromophenyl group. |

| 239/241 | [C₁₁H₁₂BrO]⁺ | Loss of chlorine radical. Confirms terminal chlorine. |

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that acts as a "functional group fingerprint." The high polarity of the carbonyl (C=O) bond makes it one of the strongest and most reliable absorbers in an IR spectrum, providing an immediate confirmation of the ketone.[8]

Experimental Protocol

-

Sample Preparation: If the sample is a liquid, cast a thin film between two KBr plates. If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

The spectrum is analyzed by correlating absorption bands (peaks) with specific molecular vibrations. For an aromatic ketone, conjugation lowers the C=O stretching frequency compared to a simple aliphatic ketone.[9]

| Frequency Range (cm⁻¹) | Vibration Type | Structural Confirmation |

| 3100 - 3000 | Aromatic C-H Stretch | Presence of the phenyl ring. |

| 2960 - 2850 | Aliphatic C-H Stretch | Presence of the -(CH₂)₄- chain. |

| ~1685 | Carbonyl (C=O) Stretch | Strong, sharp peak. Confirms ketone conjugated to an aromatic ring.[8][10] |

| 1600, 1480 | Aromatic C=C Stretch | Confirms the aromatic ring skeleton. |

| ~830 | Aromatic C-H Out-of-Plane Bend | Strong peak. Diagnostic for 1,4-(para) disubstitution on a benzene ring. |

| 750 - 650 | C-Cl Stretch | Confirms the presence of a chloroalkane moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[11][12] ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon skeleton. The combination provides an unambiguous picture of atomic connectivity.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectra on a spectrometer operating at a field strength of 400 MHz or higher.

¹H NMR Data Interpretation

The ¹H NMR spectrum is interpreted based on chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | Doublet (d) | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |

| ~7.65 | Doublet (d) | 2H | H-3, H-5 (Aromatic) | Protons ortho to the bromine atom. The characteristic doublet-of-doublets pattern confirms 1,4-disubstitution. |

| ~3.58 | Triplet (t) | 2H | H-ε (-CH₂Cl) | Deshielded by the adjacent electronegative chlorine atom. Split by the two H-δ protons. |

| ~3.02 | Triplet (t) | 2H | H-α (-COCH₂-) | Deshielded by the adjacent carbonyl group. Split by the two H-β protons. |

| ~1.95 | Multiplet (m) | 2H | H-β or H-δ | Methylene protons adjacent to the terminal groups. |

| ~1.85 | Multiplet (m) | 2H | H-γ or H-δ | The central methylene protons of the alkyl chain. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. A DEPT-135 experiment is used to distinguish between CH, CH₂, and CH₃ groups (CH/CH₃ point up, CH₂ points down).

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT-135) | Assignment | Rationale |

| ~199.0 | C | C=O (Ketone) | Characteristic downfield shift for a carbonyl carbon. |

| ~135.5 | C | C-1 (Aromatic, C-CO) | Quaternary carbon attached to the carbonyl. |

| ~132.0 | CH | C-3, C-5 (Aromatic) | Aromatic methine carbons. |

| ~129.5 | CH | C-2, C-6 (Aromatic) | Aromatic methine carbons. |

| ~129.0 | C | C-4 (Aromatic, C-Br) | Quaternary carbon attached to bromine. |

| ~44.5 | CH₂ | C-ε (-CH₂Cl) | Carbon attached to chlorine is significantly deshielded. |

| ~38.0 | CH₂ | C-α (-COCH₂-) | Carbon alpha to the carbonyl is deshielded. |

| ~32.0 | CH₂ | C-δ (-CH₂CH₂Cl) | Alkane-like carbon. |

| ~23.5 | CH₂ | C-β (-COCH₂CH₂-) | Alkane-like carbon. |

The Gold Standard: X-ray Crystallography

For an ultimate, irrefutable proof of structure, single-crystal X-ray crystallography can be employed.[13][14] This technique provides a three-dimensional model of the molecule as it exists in the solid state.

Applicability: This method is contingent upon the ability to grow a single, diffraction-quality crystal from the sample, which can be a significant experimental hurdle, especially if the compound is a liquid or an amorphous solid at room temperature.[1][15]

Conceptual Workflow

-

Crystallization: The compound is dissolved in a suitable solvent system and allowed to evaporate slowly, or crystallized via vapor diffusion, to encourage the formation of single crystals.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector.

-

Structure Solution: The diffraction data is processed computationally to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

An output from a successful crystallographic experiment would provide precise bond lengths, bond angles, and torsional angles, leaving no ambiguity about the molecular structure.

Synthesis of Evidence and Final Conclusion

The convergence of data from all analytical techniques provides overwhelming and self-validating evidence for the structure of this compound.

-

Mass Spectrometry confirmed the elemental formula C₁₁H₁₂BrClO and established the presence of the 4-bromobenzoyl and chloroalkyl substructures through its distinct fragmentation pattern.

-

Infrared Spectroscopy identified the key functional groups: a conjugated ketone, an aromatic ring with 1,4-disubstitution, and aliphatic C-H and C-Cl bonds.

-

NMR Spectroscopy provided the definitive connectivity map, showing the 1,4-disubstituted aromatic ring and the linear five-carbon chain with the carbonyl group at one end and the chlorine atom at the other, consistent with the proposed structure.

Collectively, these orthogonal techniques unequivocally confirm the structure as This compound . This rigorous, evidence-based approach ensures the highest level of scientific integrity and is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- JoVE. (2024-12-05). Mass Spectrometry: Aldehyde and Ketone Fragmentation.

- Chemistry LibreTexts. (2024-05-09). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.

- ACS Publications. (2008-05-02). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.

- Slideshare. Structural elucidation by NMR(1HNMR).

- PubMed. (2008-05-02). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry.

- AZoLifeSciences. (2023-11-07). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- Chemistry LibreTexts. (2024-09-30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- CymitQuimica. This compound.

- ResearchGate. (2025-08-06). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

- AZoLifeSciences. (2023-11-09). X-ray Crystallography for Molecular Structure Determination.

- Anton Paar Wiki. X-ray Crystallography.

- Wikipedia. Fragmentation (mass spectrometry).

- ChemicalBook. (2023-07-09). This compound | 54874-12-3.

- NIH. X-Ray Crystallography of Chemical Compounds.

- Science Museum. (2019-09-26). X-ray crystallography: Revealing our molecular world.

- howeipharm.com. This compound 97%.

- Spectroscopy Online. (2017-09-01). The Carbonyl Group, Part I: Introduction.

- PubChem. 1-(2-Bromophenyl)-5-chloro-1-oxopentane.

- Chemistry LibreTexts. (2024-09-30). 12.8: Infrared Spectra of Some Common Functional Groups.

- guidechem.com. This compound cas no.54874-12-3.

- Chemistry LibreTexts. (2025-02-24). 19.14: Spectroscopy of Aldehydes and Ketones.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 54874-12-3 [chemicalbook.com]

- 3. CAS 54874-12-3 C11H12BrClO this compound 97% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azolifesciences.com [azolifesciences.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-(4-Bromophenyl)-5-chloro-1-oxopentane: A Technical Guide

Introduction: Unveiling a Key Synthetic Intermediate

In the intricate tapestry of modern drug discovery and organic synthesis, halogenated ketones stand out as versatile building blocks. Among these, 1-(4-Bromophenyl)-5-chloro-1-oxopentane emerges as a compound of significant interest. Its bifunctional nature, featuring a reactive aryl bromide and a terminal alkyl chloride, coupled with a central ketone moiety, offers a rich scaffold for a diverse array of chemical transformations. This guide provides an in-depth exploration of two fundamental physicochemical properties of this compound: its boiling point and density. A thorough understanding of these characteristics is paramount for researchers and drug development professionals, as they directly influence reaction kinetics, purification strategies, and the formulation of novel chemical entities.

The presence of both bromine and chlorine atoms imparts a notable polarity and reactivity to the molecule. The bromophenyl group can participate in a variety of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents. Concurrently, the chloroalkane terminus is susceptible to nucleophilic substitution, providing a handle for the attachment of various functional groups. The ketone functionality itself can be a site for reactions like reduction, reductive amination, or the formation of heterocyclic structures. This trifecta of reactive sites makes this compound a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

This technical guide will not only present the available data for the boiling point and density of this compound but will also provide detailed, field-proven methodologies for their experimental determination. Furthermore, we will delve into the critical safety and handling considerations necessitated by the compound's classification as an α-halo ketone derivative, ensuring that scientific integrity is upheld through safe and reproducible laboratory practices.

Physicochemical Data at a Glance

| Property | Value (Estimated) | Source |

| Boiling Point | ~350.1 ± 22.0 °C (Predicted for 5-Chloro-1-(4-chlorophenyl)-1-oxopentane) | [1] |

| Density | ~1.192 ± 0.06 g/cm³ (Predicted for 5-Chloro-1-(4-chlorophenyl)-1-oxopentane) | [1] |

Note: These values are predictions for a similar compound and should be experimentally verified for this compound.

Experimental Determination of Physicochemical Properties

The following sections detail robust protocols for the experimental determination of the boiling point and density of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Boiling Point Determination: The Thiele Tube Method

For the determination of the boiling point of a high-boiling liquid available in limited quantities, the Thiele tube method is a reliable and efficient choice. This technique relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

-

Sample Preparation:

-

Place a small amount (approximately 0.5 mL) of this compound into a small-diameter test tube (e.g., a Durham tube).

-

Take a capillary tube (sealed at one end) and place it, open-end down, into the test tube containing the sample. The rationale here is to trap a small amount of air which, upon heating, will expand and indicate the vapor pressure of the sample.

-

-

Apparatus Assembly:

-

Attach the test tube to a thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp a Thiele tube to a retort stand and fill it with a high-boiling, non-reactive heat-transfer fluid (e.g., mineral oil or silicone oil) to a level above the side-arm junction. The unique shape of the Thiele tube is designed to ensure uniform heating of the liquid via convection currents.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is fully immersed in the heat-transfer fluid.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a heat gun. This indirect heating method promotes even temperature distribution throughout the fluid.

-

As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record the temperature from the thermometer. For accuracy, it is advisable to repeat the measurement at least twice and take the average.

-

Density Determination: The Pycnometer Method

The density of a liquid is its mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids, relying on the precise measurement of the mass of a known volume of the substance.

Caption: Workflow for Density Determination using the Pycnometer Method.

-

Pycnometer Calibration:

-

Thoroughly clean a pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube) with a suitable solvent and dry it completely. The cleanliness of the pycnometer is critical to avoid any contaminants that could affect the mass measurement.

-

Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₁.

-

Fill the pycnometer with deionized water of a known temperature. Ensure there are no air bubbles. The capillary in the stopper allows for a precise and reproducible volume.

-

Carefully place the stopper, allowing excess water to exit through the capillary. Wipe the outside of the pycnometer dry.

-

Weigh the water-filled pycnometer and record the mass as m₂.

-

Record the temperature of the water. Using the known density of water at that specific temperature (ρ_water), calculate the exact volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water

-

This calibration step is crucial as it provides a precise volume for the subsequent measurement of the sample's density.

-

-

Sample Measurement:

-

Empty the pycnometer, clean it with an appropriate solvent that is miscible with both water and the sample (e.g., acetone), and dry it thoroughly.

-

Fill the dry pycnometer with this compound, again ensuring no air bubbles are present.

-

Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer. Record this mass as m₃.

-

-

Density Calculation:

-

Calculate the mass of the sample by subtracting the mass of the empty pycnometer: mass_sample = m₃ - m₁.

-

Calculate the density of the this compound (ρ_sample) using the calibrated volume: ρ_sample = mass_sample / V

-

For enhanced accuracy, perform the measurement at a controlled temperature and repeat the procedure to ensure reproducibility.

-

Safety and Handling of α-Halo Ketones

As a derivative of an α-halo ketone, this compound requires stringent safety protocols due to its inherent reactivity and potential toxicity. α-Halo ketones are known to be lachrymators, skin irritants, and potent alkylating agents.

Core Safety Directives:

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). It is advisable to wear double gloves and to change them frequently, especially after any direct contact.

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

-

-

Handling Procedures:

-

Avoid direct contact with skin and eyes.

-

Do not inhale vapors.

-

Prevent the formation of aerosols.

-

Use appropriate tools (spatulas, syringes) to handle the compound and avoid cross-contamination.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

-